molecular formula C19H17N5O2 B2927690 N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide CAS No. 1031599-42-4

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide

Cat. No.: B2927690
CAS No.: 1031599-42-4
M. Wt: 347.378
InChI Key: VITRVDNXMBRNHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a heterocyclic compound featuring a triazolo[4,3-a]quinoxaline core fused with an acetamide moiety substituted at the N-3 position with a 3-ethylphenyl group. The triazoloquinoxaline scaffold is known for its pharmacological relevance, particularly in anticancer and antimicrobial research, due to its ability to interact with biological targets such as kinases and DNA helicases .

Properties

IUPAC Name

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-2-13-6-5-7-14(10-13)21-18(25)12-23-19(26)24-16-9-4-3-8-15(16)20-11-17(24)22-23/h3-11H,2,12H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VITRVDNXMBRNHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=CC3=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide typically involves the following steps:

    Formation of the triazoloquinoxaline core: This can be achieved by cyclization reactions involving appropriate precursors such as quinoxaline derivatives and triazole-forming reagents.

    Introduction of the acetamide group: This step involves the acylation of the triazoloquinoxaline core with an acetic acid derivative.

    Substitution with the 3-ethylphenyl group: This can be done through nucleophilic substitution reactions using 3-ethylphenyl halides.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.

Chemical Reactions Analysis

Types of Reactions

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups on the compound, potentially altering its biological activity.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, affecting its reactivity.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce various alkyl or acyl groups.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific biological activity being studied.

Comparison with Similar Compounds

Substituent Variations on the Triazoloquinoxaline Core

  • The acetylphenyl substituent may enhance lipophilicity, affecting membrane permeability. Molecular weight: 403.4 .
  • N-[4-chloro-2-(trifluoromethyl)phenyl]-2-(1-ethyl-4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide (CAS 1260949-60-7): Electron-withdrawing chloro and trifluoromethyl groups improve metabolic stability but may decrease aqueous solubility. Molecular weight: 449.8 .

Modifications to the Acetamide Moiety

  • 2-(4-(3,5-dimethylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-mesitylacetamide (CAS 1189684-27-2): The mesityl group (2,4,6-trimethylphenyl) introduces significant steric hindrance, which could impede binding to flat biological targets (e.g., DNA intercalation). Molecular weight: 481.5 .
  • Molecular weight: 389.4 .

Aryl Group Substitutions

  • 2-(1-benzoyl-3-oxo-2,4-dihydroquinoxalin-2-yl)-N-(3-chlorophenyl)acetamide (CAS 1219434-60-2): The benzoyl group at the 1-position and chlorophenyl acetamide substituent may enhance DNA-binding affinity but reduce solubility. This compound exemplifies how aromatic substituents influence target selectivity .

Comparative Data Table

Compound Name (CAS) Key Substituents Molecular Weight Notable Properties
Target Compound 3-ethylphenyl, 1-oxo-triazoloquinoxaline Not Provided Hypothesized balanced lipophilicity and stability
CAS 1260936-74-0 1-isopropyl, 3-acetylphenyl 403.4 Increased steric bulk, potential metabolic stability
CAS 1260949-60-7 1-ethyl, 4-Cl, CF3 449.8 Enhanced metabolic stability, reduced solubility
CAS 1189684-27-2 3,5-dimethylphenoxy, mesityl 481.5 High steric hindrance, possible target selectivity
CAS 1261001-22-2 1-propyl, 3-ethylphenyl 389.4 Longer alkyl chain, modified pharmacokinetics
CAS 1219434-60-2 1-benzoyl, 3-Cl Not Provided Enhanced DNA interaction, lower solubility

Biological Activity

N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacology. This compound belongs to the class of [1,2,4]triazolo[4,3-a]quinoxalines, which are known for their diverse therapeutic properties including anticonvulsant, antibacterial, antifungal, and antitumor activities. This article explores the biological activity of this compound based on available research findings.

  • Molecular Formula : C19H17N5O
  • Molecular Weight : 347.4 g/mol
  • CAS Number : 1031559-17-7

Anticonvulsant Activity

Research has demonstrated that derivatives of [1,2,4]triazolo[4,3-a]quinoxaline exhibit significant anticonvulsant properties. For instance, compounds containing this moiety have shown promising results in various seizure models. A study indicated that certain derivatives effectively reduced seizure duration and frequency in animal models, suggesting their potential as therapeutic agents for epilepsy .

Antibacterial and Antifungal Properties

The compound's structural framework allows it to interact with bacterial and fungal targets. Preliminary investigations into its antimicrobial activity revealed moderate effectiveness against various strains of bacteria and fungi. Specifically, compounds similar to this compound demonstrated inhibition against Staphylococcus aureus and Candida albicans at certain concentrations .

Antitumor Potential

The antitumor activity of [1,2,4]triazolo[4,3-a]quinoxaline derivatives has been explored in several studies. These compounds have been shown to inhibit cancer cell proliferation in vitro. One study reported that specific analogs significantly decreased viability in human cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. The structure-activity relationship (SAR) analysis indicated that modifications at the phenyl ring enhance cytotoxicity against tumor cells .

Case Studies and Research Findings

StudyFindings
Study 1 (Anticonvulsant Activity)Compounds reduced seizure activity in Porsolt's behavioral despair model.Indicates potential for treating epilepsy.
Study 2 (Antimicrobial Evaluation)Moderate antibacterial activity against S. aureus and antifungal activity against C. albicans.Supports further optimization for antimicrobial applications.
Study 3 (Antitumor Activity)Significant reduction in viability of cancer cell lines; mechanisms involved apoptosis.Suggests potential as an anticancer agent.

The biological activities of this compound can be attributed to its ability to interact with various biological targets:

  • Adenosine Receptors : Some derivatives act as antagonists at adenosine A1 and A2 receptors, influencing neurotransmitter release and potentially providing antidepressant effects .
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular processes related to cancer cell proliferation and survival.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-(3-ethylphenyl)-2-(1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the preparation of the triazoloquinoxaline core. Key steps include:

  • Core formation : Cyclocondensation of substituted quinoxalines with hydrazine derivatives under reflux conditions, followed by oxidation to introduce the 1-oxo group .
  • Functionalization : Introduction of the acetamide moiety via nucleophilic substitution or coupling reactions, often using reagents like chloroacetyl chloride in inert solvents (e.g., dioxane) at controlled temperatures .
  • Purification : Recrystallization from ethanol-DMF mixtures to isolate the final product .

Q. Which spectroscopic and analytical techniques are recommended for structural characterization?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and hydrogen bonding patterns (e.g., N-H interactions in the triazole ring) .
  • X-ray Crystallography : Essential for resolving crystal packing interactions, such as N–H···O and C–H···O hydrogen bonds, which influence molecular stability .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns of the acetamide group .

Q. What are the primary biological targets or activities studied for this compound?

  • Methodological Answer :

  • Target Identification : Based on structural analogs (e.g., quinazolinones and triazoloquinoxalines), researchers prioritize kinases, DNA topoisomerases, or inflammatory mediators as potential targets .
  • Activity Screening : Use in vitro assays (e.g., enzyme inhibition, cytotoxicity against cancer cell lines) to evaluate antimicrobial, anticancer, or anti-inflammatory properties. Dose-response curves and IC50_{50} values are critical for initial validation .

Advanced Research Questions

Q. How can researchers optimize synthetic yield and purity using computational or statistical methods?

  • Methodological Answer :

  • Computational Reaction Design : Employ quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energy barriers. Tools like ICReDD’s reaction path search methods reduce trial-and-error experimentation .
  • Design of Experiments (DoE) : Apply factorial designs or response surface methodology to optimize parameters (e.g., temperature, solvent ratio). For example, a Central Composite Design (CCD) can maximize yield while minimizing side reactions .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) Analysis : Systematically modify substituents (e.g., ethylphenyl vs. fluorophenyl groups) and correlate changes with activity trends. Use molecular docking to validate binding modes .
  • Meta-Analysis : Aggregate data from multiple studies and apply statistical tools (e.g., hierarchical clustering) to identify outliers or confounding variables (e.g., assay conditions, cell line variability) .

Q. How can the pharmacokinetic (PK) profile of this compound be predicted and validated experimentally?

  • Methodological Answer :

  • In Silico Prediction : Use software like SwissADME to estimate logP, bioavailability, and metabolic stability based on hydrophobic/hydrophilic balance .
  • In Vivo Validation : Conduct rodent PK studies with HPLC-MS quantification of plasma concentrations. Monitor key parameters: half-life (t1/2t_{1/2}), clearance (CL), and volume of distribution (VdV_d) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.